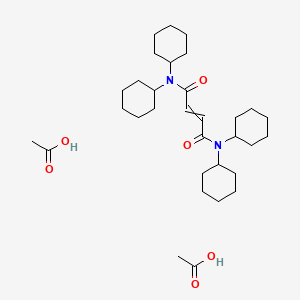
acetic acid;N,N,N',N'-tetracyclohexylbut-2-enediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;N,N,N’,N’-tetracyclohexylbut-2-enediamide is a complex organic compound that combines the properties of acetic acid and a tetracyclohexyl-substituted butenediamide. Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar. The tetracyclohexylbut-2-enediamide component introduces a bulky, cyclic structure that can influence the compound’s reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;N,N,N’,N’-tetracyclohexylbut-2-enediamide typically involves the following steps:
Formation of Tetracyclohexylbut-2-enediamide: This can be achieved through the reaction of but-2-enediamine with cyclohexyl chloride under basic conditions to form the tetracyclohexyl-substituted product.
Acetylation: The tetracyclohexylbut-2-enediamide is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carbon dioxide and water.
Reduction: Reduction reactions can target the double bond in the but-2-enediamide component, potentially converting it to a single bond.
Substitution: The acetic acid group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloride, which can then be substituted by other nucleophiles.
Major Products
Oxidation: Carbon dioxide (CO₂) and water (H₂O).
Reduction: The reduced form of the but-2-enediamide.
Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid;N,N,N’,N’-tetracyclohexylbut-2-enediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential as a drug delivery agent, leveraging its ability to form stable complexes with various drugs.
Industry: Used in the production of specialty chemicals and materials, particularly where specific reactivity patterns are required.
Mécanisme D'action
The mechanism of action of acetic acid;N,N,N’,N’-tetracyclohexylbut-2-enediamide involves its interaction with molecular targets through its acetic acid and tetracyclohexylbut-2-enediamide components. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, while the tetracyclohexylbut-2-enediamide component can engage in hydrophobic interactions and steric effects. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid: A simpler carboxylic acid with widespread use in industry and research.
N,N,N’,N’-tetramethylbut-2-enediamide: A similar compound with methyl groups instead of cyclohexyl groups, leading to different reactivity and applications.
Uniqueness
Acetic acid;N,N,N’,N’-tetracyclohexylbut-2-enediamide is unique due to the combination of the acetic acid moiety with the bulky tetracyclohexylbut-2-enediamide structure
Propriétés
Numéro CAS |
106181-85-5 |
|---|---|
Formule moléculaire |
C32H54N2O6 |
Poids moléculaire |
562.8 g/mol |
Nom IUPAC |
acetic acid;N,N,N',N'-tetracyclohexylbut-2-enediamide |
InChI |
InChI=1S/C28H46N2O2.2C2H4O2/c31-27(29(23-13-5-1-6-14-23)24-15-7-2-8-16-24)21-22-28(32)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26;2*1-2(3)4/h21-26H,1-20H2;2*1H3,(H,3,4) |
Clé InChI |
PMQLGHMMURDQJT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C1CCC(CC1)N(C2CCCCC2)C(=O)C=CC(=O)N(C3CCCCC3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


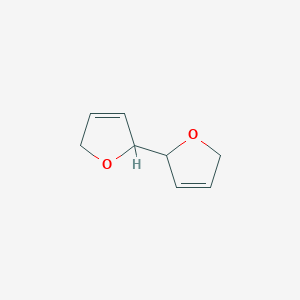
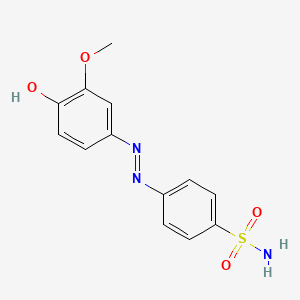
![1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one](/img/structure/B14334497.png)
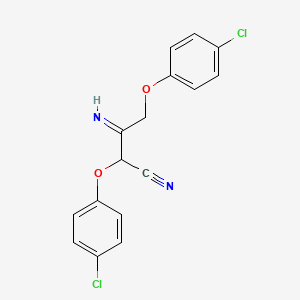
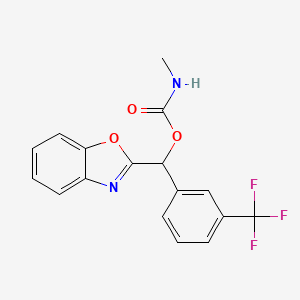
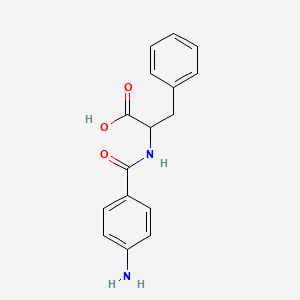
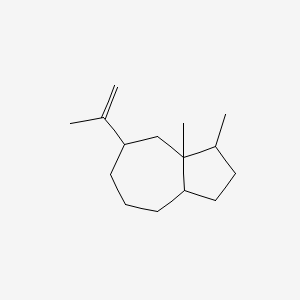
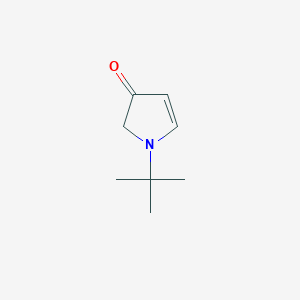
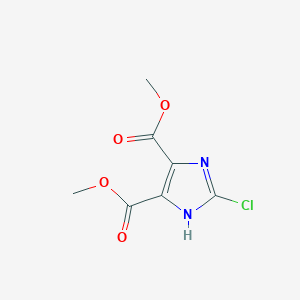
![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334537.png)
![1,3-Dithiane, 2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14334544.png)
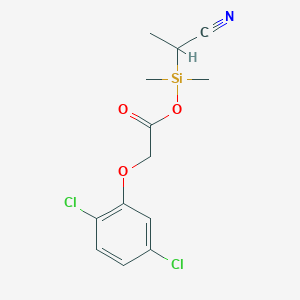
![N-[1-(5,6-Dimethoxy-1-benzothiophen-2-yl)ethylidene]hydroxylamine](/img/structure/B14334557.png)

